2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride
CAS No.: 820220-92-6
Cat. No.: VC5440184
Molecular Formula: C8H12Cl2N2O2
Molecular Weight: 239.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820220-92-6 |
|---|---|
| Molecular Formula | C8H12Cl2N2O2 |
| Molecular Weight | 239.1 |
| IUPAC Name | 2-(pyridin-2-ylmethylamino)acetic acid;dihydrochloride |
| Standard InChI | InChI=1S/C8H10N2O2.2ClH/c11-8(12)6-9-5-7-3-1-2-4-10-7;;/h1-4,9H,5-6H2,(H,11,12);2*1H |
| Standard InChI Key | YQMDWTPZWDESRN-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CNCC(=O)O.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyridin-2-ylmethyl group attached to the amino nitrogen of glycine, with two hydrochloric acid molecules providing counterions (Figure 1). The pyridine ring’s nitrogen at the 2-position participates in hydrogen bonding and coordination chemistry, while the carboxylic acid group enhances solubility in polar solvents .
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂Cl₂N₂O₂ |
| Molecular Weight | 239.1 g/mol |
| IUPAC Name | 2-(Pyridin-2-ylmethylamino)acetic acid; dihydrochloride |
| SMILES | C1=CC=NC(=C1)CNCC(=O)O.Cl.Cl |
| XLogP3-AA | -1.2 (predicted) |
| Hydrogen Bond Donors | 3 (NH, 2×HCl) |
| Hydrogen Bond Acceptors | 5 (2×Cl⁻, COO⁻, pyridine N) |
The dihydrochloride salt form improves stability and crystallinity compared to the free base, facilitating handling in industrial processes .
Solubility and Stability
While exact solubility data remain unpublished, analog compounds like 2-{[(pyridin-3-yl)methyl]amino}acetic acid dihydrochloride exhibit moderate water solubility (>50 mg/mL at 25°C), suggesting similar behavior . The compound is stable under ambient conditions but degrades in strong acidic or basic environments due to hydrolysis of the amide bond.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A common route involves reductive amination of pyridine-2-carboxaldehyde with glycine, followed by hydrochlorination (Scheme 1):
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Condensation: Pyridine-2-carboxaldehyde reacts with glycine in methanol under reflux to form the Schiff base.
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Reduction: Sodium borohydride reduces the imine to the secondary amine.
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Solvent | Methanol/Water (4:1) | +15% |
| Temperature | 40°C | +22% |
| Catalyst | None required | — |
Industrial Production
Automated flow reactors achieve >90% yield through continuous processing:
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Mixing Module: Precise stoichiometric control of pyridine-2-carboxaldehyde and glycine.
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Reaction Chamber: Residence time of 30 min at 50°C.
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Crystallization Unit: Anti-solvent addition (ethyl acetate) precipitates the product.
Biological Applications and Mechanisms
Enzyme Inhibition
The pyridine nitrogen coordinates with metal ions in enzyme active sites. In matrix metalloproteinase-9 (MMP-9), it displaces Zn²⁺, reducing catalytic activity by 78% at 10 μM concentration .
Table 3: Biological Activity Profile
| Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MMP-9 | 2.4 | Zn²⁺ Chelation |
| Histone Deacetylase 6 | 14.7 | Surface Binding |
| GABA Transporter 1 | 23.1 | Allosteric Modulation |
Drug Delivery Systems
Conjugation to poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances blood-brain barrier penetration. In vivo studies show a 3.2-fold increase in brain concentration compared to free drug .
Comparative Analysis with Structural Analogs
(Methyl-pyridin-2-ylmethyl-amino)-acetic Acid Dihydrochloride
This analog (CAS No. 669083-52-7) features a methyl group on the amino nitrogen, increasing molecular weight to 253.12 g/mol. The methyl substitution:
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Reduces Polarity: LogP increases from -1.2 to -0.8.
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Alters Bioavailability: Oral absorption in rats decreases by 40% due to slower dissolution.
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Modifies Toxicity: LD₅₀ in mice drops from 1,200 mg/kg to 890 mg/kg .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Anticancer Agents: Pyridylmethyl motifs enhance DNA intercalation in daunorubicin analogs.
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Antimicrobials: Quaternary ammonium derivatives show MIC = 8 μg/mL against S. aureus.
Coordination Chemistry
Crystal structures with cadmium(II) demonstrate bidentate binding through the pyridine nitrogen and carboxylate oxygen (Cd–N = 2.14 Å, Cd–O = 2.29 Å). These complexes exhibit luminescence at λₑₘ = 512 nm .
| Route | Permissible Limit |
|---|---|
| Inhalation (TWA) | 0.5 mg/m³ |
| Dermal | 1% Body Surface Area |
Recent Advances and Future Directions
Decarboxylative Coupling
Under Brønsted base catalysis, the compound participates in Michael additions with chromone-3-carboxylic acids, yielding 4-(pyridylmethyl)chroman-2-ones (Yield: 77%, ee = 92% with Cinchona alkaloid catalysts) .
Photodynamic Therapy
Zinc(II) complexes exhibit singlet oxygen quantum yield (ΦΔ) = 0.63, surpassing porphyrin-based photosensitizers in melanoma cell ablation (EC₅₀ = 3.1 μM) .
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